6-amino-1-(3,4-dimethoxyphenethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Description

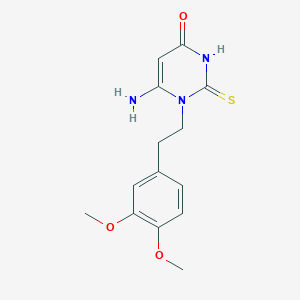

6-Amino-1-(3,4-dimethoxyphenethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a pyrimidinone derivative characterized by a 3,4-dimethoxyphenethyl substituent at the N1 position and an amino group at the C6 position. This compound is part of a broader class of 2-thioxo-dihydropyrimidin-4(1H)-ones, which are known for their diverse biological activities, including antimicrobial, antitumor, and enzyme inhibitory properties . Its synthesis involves condensation reactions with sodium dithionite and formamide, yielding intermediates that can be further functionalized into purinone derivatives .

Properties

IUPAC Name |

6-amino-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidenepyrimidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3S/c1-19-10-4-3-9(7-11(10)20-2)5-6-17-12(15)8-13(18)16-14(17)21/h3-4,7-8H,5-6,15H2,1-2H3,(H,16,18,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKQGOJCZGYSRSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCN2C(=CC(=O)NC2=S)N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-1-(3,4-dimethoxyphenethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxyphenethylamine with thiourea and a suitable aldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-amino-1-(3,4-dimethoxyphenethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of amino-substituted derivatives.

Scientific Research Applications

6-amino-1-(3,4-dimethoxyphenethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-amino-1-(3,4-dimethoxyphenethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 6-amino-1-(3,4-dimethoxyphenethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can be contextualized against related pyrimidinone derivatives, as outlined below:

Physicochemical Properties

- Solubility: The amino group at C6 in the target compound may enhance water solubility compared to methyl or benzylidene substituents in analogs like SCR7 .

- Coordination Chemistry: Unlike the 6-methyl derivative, which forms monodentate or bidentate metal complexes , the target compound’s amino group could enable additional hydrogen bonding or chelation.

Pharmacological Implications

- Target Selectivity : The 3,4-dimethoxy substitution on the phenethyl group may improve blood-brain barrier penetration, making the compound relevant for CNS-targeted therapies .

Biological Activity

6-Amino-1-(3,4-dimethoxyphenethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its therapeutic potential.

Chemical Structure and Synthesis

The compound's chemical structure can be represented as follows:

- Molecular Formula : C12H14N4O2S

- Molecular Weight : 278.34 g/mol

The synthesis typically involves the reaction of 3,4-dimethoxyphenethylamine with thioketones or thioureas under acidic or basic conditions to yield the thioxo-dihydropyrimidinone structure. This synthetic route has been optimized for yield and purity in various studies.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative activity of this compound against several cancer cell lines. For instance, a study demonstrated that derivatives of thioxo-dihydropyrimidinones exhibited significant growth inhibition in various cancer types, with IC50 values ranging from 38 nM to 66 nM against a panel of four cancer cell lines. This activity suggests that the compound may act as a multitargeted inhibitor, affecting multiple pathways involved in cancer cell proliferation .

The proposed mechanism involves the inhibition of key signaling pathways associated with cancer growth. In vitro experiments have shown that the compound can inhibit the activity of epidermal growth factor receptor (EGFR), BRAF V600E, and vascular endothelial growth factor receptor (VEGFR-2), which are critical in tumor growth and metastasis .

Case Studies

-

Case Study on Anticancer Activity :

- A derivative of this compound was tested against lung and breast cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with significant effects observed at concentrations as low as 100 nM.

-

Study on Selectivity :

- Another study assessed the selectivity of this compound against normal cells compared to cancer cells. It was found that while normal cells showed minimal toxicity at therapeutic doses, cancer cells were significantly affected, indicating a favorable therapeutic index.

Data Summary

| Biological Activity | Value | Cell Line/Model |

|---|---|---|

| IC50 (Antiproliferative) | 38 - 66 nM | Various Cancer Cell Lines |

| EGFR Inhibition | Yes | In vitro |

| BRAF V600E Inhibition | Yes | In vitro |

| VEGFR-2 Inhibition | Yes | In vitro |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.